molecular formula C9H8Br2 B1278799 2-Bromo-3-(4-bromophenyl)-1-propene CAS No. 91391-61-6

2-Bromo-3-(4-bromophenyl)-1-propene

Cat. No.: B1278799
CAS No.: 91391-61-6
M. Wt: 275.97 g/mol
InChI Key: KLEDCYZVUQXGCH-UHFFFAOYSA-N
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Description

2-Bromo-3-(4-bromophenyl)-1-propene is an organic compound characterized by the presence of two bromine atoms attached to a phenyl ring and a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(4-bromophenyl)-1-propene typically involves the bromination of 3-(4-bromophenyl)-1-propene. This can be achieved through the use of bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-(4-bromophenyl)-1-propene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the double bond or the bromine atoms can yield different reduced products.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with m-chloroperbenzoic acid can produce epoxides.

Scientific Research Applications

2-Bromo-3-(4-bromophenyl)-1-propene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated organic compounds.

    Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 2-Bromo-3-(4-bromophenyl)-1-propene exerts its effects involves its interaction with various molecular targets. The bromine atoms and the propene chain can participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate biological pathways and chemical processes, making the compound useful in various applications.

Comparison with Similar Compounds

  • 2-Bromo-3-(4-chlorophenyl)-1-propene
  • 2-Bromo-3-(4-fluorophenyl)-1-propene
  • 2-Bromo-3-(4-iodophenyl)-1-propene

Comparison: Compared to its analogs, 2-Bromo-3-(4-bromophenyl)-1-propene is unique due to the presence of two bromine atoms, which can influence its reactivity and interactions. The bromine atoms can enhance the compound’s electrophilic properties, making it more reactive in certain chemical reactions compared to its chloro, fluoro, or iodo counterparts.

Properties

IUPAC Name

1-bromo-4-(2-bromoprop-2-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEDCYZVUQXGCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451849
Record name 2-bromo-3-(4-bromophenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91391-61-6
Record name 2-bromo-3-(4-bromophenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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